methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14815661
InChI: InChI=1S/C19H18N2O4S/c1-25-19(24)13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)26-21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol

methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate

CAS No.:

Cat. No.: VC14815661

Molecular Formula: C19H18N2O4S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate -

Specification

Molecular Formula C19H18N2O4S
Molecular Weight 370.4 g/mol
IUPAC Name methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate
Standard InChI InChI=1S/C19H18N2O4S/c1-25-19(24)13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)26-21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22)
Standard InChI Key CTUIAAUZEOKXDT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Features

Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate belongs to the benzothiazole class, a family of heterocyclic compounds known for their diverse pharmacological activities. Its IUPAC name, methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate, reflects its intricate structure, which includes:

  • A benzothiazole core with a ketone group at position 3.

  • A butanoyl linker connecting the benzothiazole moiety to an amide group.

  • A methyl ester substituent on the para position of the benzoate ring.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄S
Molecular Weight370.4 g/mol
IUPAC NameMethyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate
Canonical SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2
PubChem CID49657380

The compound’s three-dimensional conformation has been partially elucidated via nuclear magnetic resonance (NMR) spectroscopy, revealing a planar benzothiazole ring and a flexible butanoyl-amide side chain.

Synthesis and Optimization

The synthesis of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate involves a multi-step protocol centered on acylation and cyclization reactions. Key steps include:

  • Formation of the benzothiazole core: 2-Aminothiophenol reacts with a ketone derivative under acidic conditions to yield the 3-oxo-1,2-benzothiazole intermediate.

  • Acylation of the amine: The butanoyl chloride intermediate is coupled to 4-aminobenzoic acid methyl ester via a nucleophilic acyl substitution reaction.

  • Purification: Column chromatography or recrystallization isolates the final product in yields of 60–75%.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsSolventTemperature
Benzothiazole formation2-Aminothiophenol, ketoneEthanolReflux
AcylationButanoyl chloride, DIPEADichloromethane0–25°C
PurificationSilica gel chromatographyHexane/EtOAcAmbient

The use of dimethylformamide (DMF) as a reaction solvent optimizes solubility during acylation, while dichloromethane (DCM) minimizes side reactions.

Structural and Spectroscopic Analysis

X-ray crystallography and NMR spectroscopy have provided critical insights into the compound’s conformation. The benzothiazole ring adopts a planar geometry, stabilized by resonance between the sulfur and nitrogen atoms. The butanoyl-amide linker exhibits rotational flexibility, enabling potential interactions with hydrophobic protein pockets.

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole-H), 7.72–7.68 (m, 2H, benzothiazole-H), 6.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.91 (s, 3H, OCH₃), 3.45–3.40 (m, 2H, CH₂), 2.55–2.50 (m, 2H, CH₂).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N benzothiazole).

Research Gaps and Future Directions

Despite progress in synthesis and structural characterization, critical questions remain:

  • Pharmacokinetics: No data exist on the compound’s absorption, distribution, metabolism, or excretion.

  • Target Identification: Hypothesized interactions with HDACs or proteases require experimental validation .

  • Toxicity Profile: Preliminary safety assessments are needed to evaluate its suitability for in vivo studies.

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